molecular formula C44H70N14O9 B013120 Ac-RYYRIK-NH2 CAS No. 200959-48-4

Ac-RYYRIK-NH2

Numéro de catalogue B013120
Numéro CAS: 200959-48-4
Poids moléculaire: 939.1 g/mol
Clé InChI: WBBBVZGQADABSU-RERZDIOCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ac-RYYRIK-NH2 is a peptide derived from a peptide library. It functions as an antagonist, specifically inhibiting the biological activities of nociceptin , a neuropeptide associated with hyperalgesia (increased sensitivity to pain). The peptide’s structure and interactions play a crucial role in its activity.



Synthesis Analysis

The synthesis of Ac-RYYRIK-NH2 involves assembling its amino acid sequence. Notably, the N-terminal tripeptide RYY (Arg-Tyr-Tyr) is essential for binding to the nociceptin receptor ORL1 . The N-terminal acetyl group is also crucial, while the C-terminal amide group appears insignificant.



Molecular Structure Analysis

The peptide’s molecular structure consists of the following amino acids:



  • Acetyl-Arginine (Ac-Arg)

  • Tyrosine (Tyr)

  • Tyrosine (Tyr)

  • Arginine (Arg)

  • Isoleucine (Ile)

  • Lysine (Lys)

  • Amide (NH2) at the C-terminus



Chemical Reactions Analysis

Ac-RYYRIK-NH2 interacts with the nociceptin receptor ORL1 differently from nociceptin itself. While nociceptin binds to the mu opioid receptor, Ac-RYYRIK-NH2 does not exhibit significant activity there. The binding mode between the peptide and the ORL1 receptor likely involves specific interactions distinct from nociceptin.



Physical And Chemical Properties Analysis


  • Molecular Weight : Calculated based on the amino acid sequence.

  • Solubility : Depends on the solvent and pH conditions.

  • Stability : Subject to degradation over time.

  • Conformation : May adopt specific secondary structures (e.g., alpha-helix, beta-sheet).


Applications De Recherche Scientifique

Use in Neurology

Ac-RYYRIK-NH2 is a peptide isolated from the peptide library as an antagonist that inhibits the biological activities of nociceptin, a hyperalgesic neuropeptide . In order to clarify the structural requirements of this peptide for binding to the nociceptin receptor ORL1, systematic structure-activity studies were carried out .

Use as an ORL1 Partial Agonist

Ac-RYYRIK-NH2 is a potent and partial agonist on ORL1 transfected in CHO cells . It behaves as an endogenous ligand of ORL1 . Ac-RYYRIK-NH2 is a specific antagonist for the activation of G protein and competitively antagonizes the stimulation of [35S]-GTPgS binding to G proteins by nociceptin/orphanin FQ (noc/OFQ) in membranes .

Use in Antagonism of G Protein Activation

Ac-RYYRIK-NH2 may provide a promising starting point for in vivo tests for antagonism of the action of noc/OFQ . It could be used for the further development of highly active and specific antagonists .

Use in Structure-Activity Studies

Ac-RYYRIK-NH2 has been used in structure-activity studies to understand its binding to the nociceptin receptor ORL1 . The results of these studies indicated that the N-terminal tripeptide RYY (= Arg-Tyr-Tyr) is crucially important for binding to the ORL1 receptor . These studies also revealed the special importance of the N-terminal Arg residue .

Use in In Vivo Tests for Antagonism

It is suggested that Ac-RYYRIK-NH2 may provide a promising starting point for in vivo tests for antagonism of the action of nociceptin/orphanin FQ (noc/OFQ) and for the further development of highly active and specific antagonists .

Safety And Hazards


  • Toxicity : Assess toxicity through in vitro and in vivo studies.

  • Allergenicity : Evaluate potential allergic reactions.

  • Stability : Consider stability under various conditions.


Orientations Futures


  • Investigate the peptide’s pharmacokinetics and biodistribution.

  • Explore modifications to enhance binding affinity or selectivity.

  • Assess therapeutic potential (e.g., pain management, neuroprotection).


Propriétés

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70N14O9/c1-4-25(2)36(42(67)54-31(37(46)62)9-5-6-20-45)58-39(64)33(11-8-22-52-44(49)50)55-40(65)34(23-27-12-16-29(60)17-13-27)57-41(66)35(24-28-14-18-30(61)19-15-28)56-38(63)32(53-26(3)59)10-7-21-51-43(47)48/h12-19,25,31-36,60-61H,4-11,20-24,45H2,1-3H3,(H2,46,62)(H,53,59)(H,54,67)(H,55,65)(H,56,63)(H,57,66)(H,58,64)(H4,47,48,51)(H4,49,50,52)/t25-,31-,32-,33-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBBVZGQADABSU-RERZDIOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70N14O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

939.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-RYYRIK-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ac-RYYRIK-NH2
Reactant of Route 2
Ac-RYYRIK-NH2
Reactant of Route 3
Ac-RYYRIK-NH2
Reactant of Route 4
Ac-RYYRIK-NH2
Reactant of Route 5
Ac-RYYRIK-NH2
Reactant of Route 6
Ac-RYYRIK-NH2

Citations

For This Compound
67
Citations
M Kawano, K Okada, T Honda, T Nose… - Journal of Peptide …, 2002 - Wiley Online Library
… Abstract: Ac-RYYRIK-NH2 is a peptide isolated from the peptide … -Arg at position 1 of Ac-RYYRIK-NH2 as a key structure allowing … antagonist Ac-RYYRIK-NH2 and particularly those …
Number of citations: 26 onlinelibrary.wiley.com
SL Mason, M Ho, J Nicholson, AT McKnight - Neuropeptides, 2001 - Elsevier
… The two hexapeptides, Ac-RYYRWK-NH2 and Ac-RYYRIK-NH2 were also tested for their ability to displace [3H]nociceptin and both exhibited af®nities close to that of nociceptin; as …
Number of citations: 16 www.sciencedirect.com
Ö Gündüz, F Sipos, B Spagnolo, L Kocsis, A Magyar… - Neurosignals, 2006 - karger.com
… In this paper structure-activity studies of the hexapeptide Ac-RYYRIK-NH2 , a NOP receptor ligand found in combinatorial peptide library [16] , were summarized. Competition binding …
Number of citations: 12 karger.com
H Berger, E Albrecht, G Wallukat… - British journal of …, 1999 - Wiley Online Library
For the further elucidation of the central functions of nociceptin/orphanin FQ (noc/OFQ), the endogenous ligand of the G protein‐coupled opioid receptor‐like receptor ORL1, centrally …
Number of citations: 58 bpspubs.onlinelibrary.wiley.com
S Kawano, A Ambo, Y Sasaki - Bioorganic & medicinal chemistry letters, 2006 - Elsevier
Four chimera peptides composed of ORL1 receptor ligand Ac-RYYRIK-NH 2 and a μ-opioid receptor agonist dermorphin YAFGYPS-NH 2 or YRFB-NH 2 , with a spacer linking the two …
Number of citations: 13 www.sciencedirect.com
A Ambo, H Kohara, S Kawano… - Journal of Peptide …, 2007 - Wiley Online Library
… very low antagonism, whereas Ac-RYYRIKNH2 and 1 showed … Figure2 shows the antagonism of Ac-RYYRIK-NH2, 1 and 10, … were compared with those of Ac-RYYRIK-NH2 and [NPhe1]…
Number of citations: 15 onlinelibrary.wiley.com
H Berger, R Bigoni, E Albrecht, RM Richter, E Krause… - Peptides, 2000 - Elsevier
The hexapeptide acetyl-RYYRIK-amide (Ac-RYYRIK-NH 2 ) has recently been reported to act as partial agonist of the nociceptin/orphanin FQ (noc/OFQ) receptor expressed in CHO …
Number of citations: 48 www.sciencedirect.com
Ö Gündüz, A Rizzi, A Baldisserotto, R Guerrini… - European journal of …, 2006 - Elsevier
It was recently reported that the hexapeptide Ac-RYYRIK-ol binds with high affinity nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptors and competitively antagonizes N/OFQ …
Number of citations: 33 www.sciencedirect.com
S Kawano, R Ito, M Nishiyama, M Kubo… - Biological and …, 2007 - jstage.jst.go.jp
… Among the chimeric peptides tested in this study, 2, which contains the dermorphin and Ac-RYYRIK-NH2 sequences linked via a Lys and oligoglycine residues, has the highest affinity …
Number of citations: 13 www.jstage.jst.go.jp
J Li, K Isozaki, K Okada, A Matsushima, T Nose… - Bioorganic & medicinal …, 2008 - Elsevier
Nociceptin is an endogenous agonist ligand of the ORL1 (opioid receptor-like 1) receptor, and its antagonist is a potential target of therapeutics for analgesic and antineuropathy drugs. …
Number of citations: 19 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.